Antiblaze V6-d16 Antiblaze V6-d16
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200422
InChI:
SMILES:
Molecular Formula: C₁₃H₈D₁₆Cl₆O₈P₂
Molecular Weight: 599.09

Antiblaze V6-d16

CAS No.:

Cat. No.: VC0200422

Molecular Formula: C₁₃H₈D₁₆Cl₆O₈P₂

Molecular Weight: 599.09

* For research use only. Not for human or veterinary use.

Antiblaze V6-d16 -

Specification

Molecular Formula C₁₃H₈D₁₆Cl₆O₈P₂
Molecular Weight 599.09

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

Antiblaze V6-d16, systematically named [2-[bis(2-chloro-1,1,2,2-tetradeuterioethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate, belongs to the organophosphate ester family. Its structure features a central 2,2-bis(chloromethyl)trimethylene backbone linked to two bis(2-chloroethyl) phosphate groups, with 16 deuterium atoms replacing hydrogens in the ethyl moieties . The molecular formula C13H8D16Cl6O8P2\text{C}_{13}\text{H}_8\text{D}_{16}\text{Cl}_6\text{O}_8\text{P}_2 and exact mass of 598.0052 Da distinguish it from the non-deuterated form (Antiblaze V6, MW 582.99 Da) .

Key Structural Attributes

  • Deuterium Placement: Deuterium atoms occupy all hydrogen positions on the 2-chloroethyl groups, minimizing isotopic interference during mass spectrometric analysis .

  • Chlorine Substitution: Six chlorine atoms enhance thermal stability and flame-retardant efficacy by promoting radical scavenging during combustion .

  • Phosphate Linkages: The dual phosphate groups facilitate interactions with polar surfaces, influencing environmental mobility and adsorption kinetics .

Synthesis and Analytical Applications

Isotopic Labeling Strategy

The synthesis of Antiblaze V6-d16 involves reacting 2,2-bis(chloromethyl)trimethylene chlorohydrin with deuterated 2-chloroethyl phosphorodichloridate under anhydrous conditions. This process ensures >95% deuteration efficiency, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The deuterated ethyl groups (CD2Cl\text{CD}_2\text{Cl}) provide a +8 Da mass shift relative to the non-deuterated form, enabling precise quantification via isotopic dilution .

Role in Flame Retardant Research

Antiblaze V6-d16 is indispensable for:

  • Quantitative Analysis: Serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct matrix effects in environmental samples .

  • Degradation Studies: Tracking metabolic pathways in aquatic organisms, where deuterium labeling prevents interference from endogenous compounds .

  • Thermal Decomposition Profiling: Identifying pyrolysis products of Antiblaze V6 in polymer matrices, as reported in Stapleton’s seminal 2011 study .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

PropertyValueSource
Boiling Point620.3°C at 760 mmHg
Melting Point90°C (decomposes)
Density1.464 g/cm³
Flash Point588.4°C
SolubilitySparingly in methanol; soluble in chloroform, DMSO

The compound’s high thermal resistance (decomposition >500°C) aligns with its application in flame-retardant polymers, where it inhibits ignition by releasing phosphoric acid under heat . Its limited solubility in polar solvents like methanol necessitates the use of chlorinated solvents (e.g., dichloromethane) for laboratory handling .

Analytical Methodologies and Detection

Chromatographic and Spectroscopic Techniques

  • LC-MS/MS: Electrospray ionization in negative mode ([M-H]⁻ m/z 597.01) with a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation from Antiblaze V6 (retention time: 8.2 min vs. 8.0 min) .

  • Gas Chromatography (GC): Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide enhances volatility, enabling detection at sub-ppb levels .

  • NMR Spectroscopy: 1H^1\text{H}-NMR (500 MHz, CDCl₃) confirms deuterium incorporation via the absence of ethyl proton signals (δ 1.2–1.5 ppm) .

Environmental Impact and Regulatory Status

Ecotoxicological Considerations

Stapleton et al. (2011) detected Antiblaze V6-d16 degradation products (e.g., bis(2-chloroethyl) phosphate) in zebrafish embryos, indicating potential bioaccumulation risks . The compound’s log P of 5.72 suggests a propensity for lipid bilayer penetration, warranting further ecotoxicity assessments .

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